REACTION_CXSMILES
|
N[C:2]1([C:12]([O:14][CH3:15])=[O:13])[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH2:3]1.[CH3:16][S:17](Cl)(=[O:19])=[O:18].Cl.[N:22]1C=CC=CC=1>>[CH3:16][S:17]([NH:22][C:10]1[CH:11]=[C:2]([C:12]([O:14][CH3:15])=[O:13])[CH:3]=[C:4]([CH:9]=1)[C:5]([O:7][CH3:8])=[O:6])(=[O:19])=[O:18]
|
Name
|
dimethyl 3-aminoisophthalate
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
NC1(CC(C(=O)OC)=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washed with 0.5 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 121 mmol | |
AMOUNT: MASS | 34.8 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |